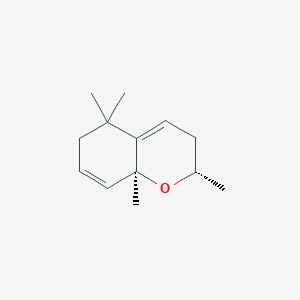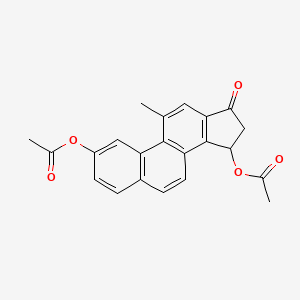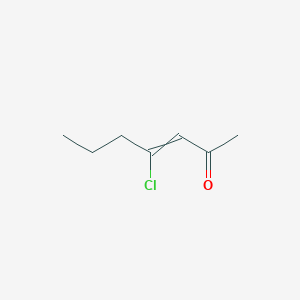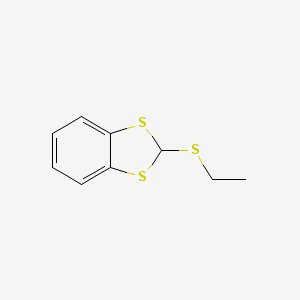
1,3-Benzodithiole, 2-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodithiole, 2-(ethylthio)- is an organic compound with the molecular formula C9H10S3 It is a derivative of 1,3-benzodithiole, where an ethylthio group is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodithiole-2-thione with ethylthiol in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of 1,3-Benzodithiole, 2-(ethylthio)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodithiole, 2-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzodithiole, 2-(ethylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodithiole, 2-(ethylthio)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is often mediated through the formation of sulfur-containing intermediates, which can further react with other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodithiole-2-thione: A closely related compound with similar chemical properties.
Thieno[2,3-d]-1,3-dithiol-2-thione: Another sulfur-containing heterocycle with comparable reactivity.
Uniqueness
This differentiates it from other similar compounds and makes it a valuable reagent in various chemical and biological studies .
Propriétés
Numéro CAS |
57198-57-9 |
|---|---|
Formule moléculaire |
C9H10S3 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
2-ethylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3 |
Clé InChI |
FVTYBURXNPGJJE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1SC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
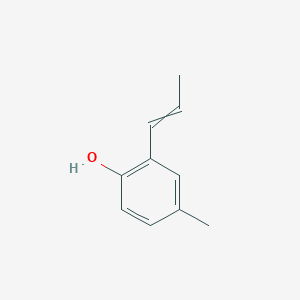
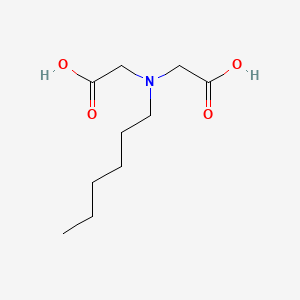
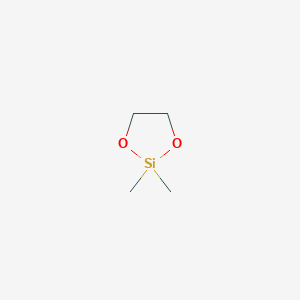

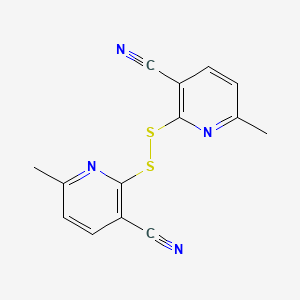
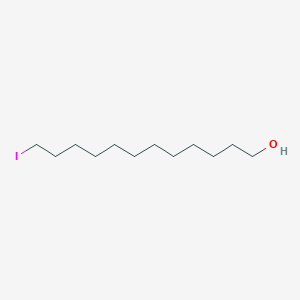
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
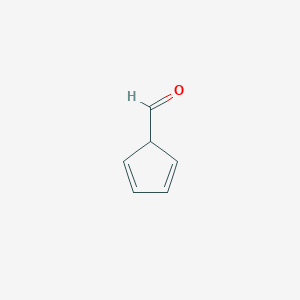
silane](/img/structure/B14628319.png)
